[4-(Naphthalen-1-yl)phenyl](phenyl)methanone
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Overview
Description
4-(Naphthalen-1-yl)phenylmethanone is an organic compound that features a naphthalene ring and a phenyl ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)phenylmethanone typically involves the reaction of naphthalene derivatives with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an inert solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of 4-(Naphthalen-1-yl)phenylmethanone may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature and pressure control, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Naphthalen-1-yl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-ylmethanone
- 4-(Naphthalen-1-yl)phenylmethanone
- 4-(Naphthalen-1-yl)phenylmethanone
Uniqueness
4-(Naphthalen-1-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
273937-69-2 |
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Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-naphthalen-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H16O/c24-23(19-8-2-1-3-9-19)20-15-13-18(14-16-20)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H |
InChI Key |
NVESVORVQIMOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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